molecular formula C22H23N5O2 B2494809 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1359219-60-5

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2494809
CAS No.: 1359219-60-5
M. Wt: 389.459
InChI Key: WMLIJIKMHJMNCT-UHFFFAOYSA-N
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Description

  • Alkylation of the triazoloquinoxaline with an isopropyl halide or similar reagent under basic conditions.

  • Formation of Acetamide Group:

    • Amidation reaction between the N-(4-methylbenzyl)amine and the acetic anhydride derivative of the triazoloquinoxaline to yield the target compound.

  • Industrial Production Methods

    In industrial settings, the compound is synthesized using large-scale batch reactors. Parameters such as temperature, pressure, and reaction times are carefully controlled to maximize yield and purity. Automated systems may be employed for precise addition of reagents and monitoring of reaction progress.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step processes:

    • Formation of Triazoloquinoxaline Core:

      • Starting from quinoxaline, nitration and subsequent reduction yield 1,2-diaminoquinoxaline.

      • Cyclization with an appropriate triazole precursor under acidic or basic conditions forms the triazoloquinoxaline ring system.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • The compound can undergo oxidation at the isopropyl group to form hydroxylated derivatives.

    • Reduction:

      • Reduction of the keto group on the triazoloquinoxaline ring can yield the corresponding alcohol.

    • Substitution:

      • Nucleophilic substitution reactions can occur at the benzyl and acetamide moieties.

    Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.

    • Reducing agents: Sodium borohydride, lithium aluminum hydride.

    • Nucleophiles: Amines, thiols, and other nucleophilic species.

    Major Products Formed

    • Hydroxylated derivatives from oxidation.

    • Alcohols from reduction.

    • Substituted benzyl or acetamide derivatives.

    Scientific Research Applications

    Chemistry

    • Synthesis of Derivatives: Used as a precursor for various functionalized derivatives in chemical research.

    Biology

    • Bioactivity Studies: Investigated for antimicrobial, antiviral, and anticancer properties.

    Medicine

    • Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Industry

    • Material Science: Used in the synthesis of novel materials with specific chemical properties.

    Mechanism of Action

    Effects

    The compound interacts with specific molecular targets to exert its biological effects.

    Molecular Targets and Pathways

    • Enzymes: May inhibit certain enzymes critical to microbial or cancer cell survival.

    • Receptors: Binds to specific receptors on cells to modulate biological activity.

    • Pathways: Interferes with signaling pathways involved in cell proliferation, apoptosis, or metabolic regulation.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(1-propyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

    • 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(4H)-yl)-N-(4-methylbenzyl)acetamide

    Uniqueness

    • Unique substitution pattern on the triazoloquinoxaline core.

    • Specific functional groups confer distinct chemical reactivity and biological activity.

    Properties

    IUPAC Name

    N-[(4-methylphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H23N5O2/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WMLIJIKMHJMNCT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H23N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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